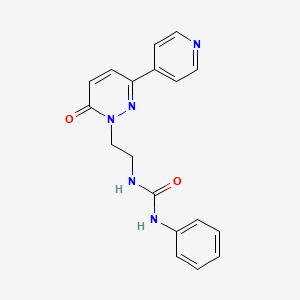

1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea

Description

The compound 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea features a pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 1 with an ethyl chain terminating in a phenylurea moiety. This structure combines a heterocyclic scaffold with hydrogen-bonding functionalities (urea and pyridinyl groups), which are critical for interactions in biological systems.

Properties

IUPAC Name |

1-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-17-7-6-16(14-8-10-19-11-9-14)22-23(17)13-12-20-18(25)21-15-4-2-1-3-5-15/h1-11H,12-13H2,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVGHKCRBSOQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea is a pyridazine derivative that has gained attention due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyridazine ring fused with a pyridine moiety and an ethyl group attached to a phenylurea. Its molecular formula is with a molecular weight of approximately 284.33 g/mol.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyridazine derivatives. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 25 | COX-1 |

| Compound B | 30 | COX-2 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

2. Anticancer Activity

The anticancer potential of the compound has been assessed through various in vitro studies. For instance, research indicates that similar pyridazine derivatives exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

Case Study:

In a study conducted by Shimizu et al., derivatives of pyridazine were screened for their ability to induce apoptosis in cancer cells. The findings revealed that certain derivatives led to a reduction in cell viability with IC50 values ranging from 10 µM to 50 µM depending on the specific cell line tested .

3. Enzyme Inhibition

Pyridazine derivatives are also known for their role as enzyme inhibitors. Specifically, they have been studied as inhibitors of IKKβ, an important kinase involved in inflammatory signaling pathways.

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| IKKβ | Pyridazine Derivative X | 0.067 |

| IKKβ | Pyridazine Derivative Y | 0.095 |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Pro-inflammatory Mediators : By targeting COX enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

- Kinase Inhibition : The inhibition of kinases like IKKβ can disrupt inflammatory signaling cascades, potentially reducing tumor growth and progression.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.